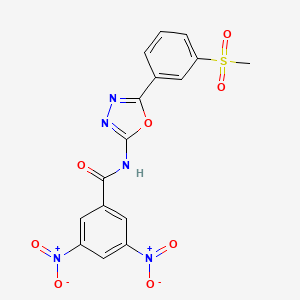
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide, also known as MNBD, is a chemical compound that has been widely studied for its potential use in scientific research. MNBD is a potent inhibitor of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a crucial role in the cellular response to oxidative stress.
Mécanisme D'action
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide inhibits the activity of NQO1 by binding to the enzyme's active site. NQO1 is involved in the detoxification of quinones, which can cause oxidative damage to cells. By inhibiting NQO1, N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide prevents the detoxification of quinones and increases the levels of reactive oxygen species (ROS) in cells, leading to oxidative stress and cell death in cancer cells.
Effets Biochimiques Et Physiologiques
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as sensitize them to chemotherapy drugs. N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide has also been shown to protect neurons from oxidative stress-induced cell death, suggesting a potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide in lab experiments is its potency as an NQO1 inhibitor. N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide has been shown to be more potent than other NQO1 inhibitors such as dicoumarol and menadione. However, one limitation of using N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide is its potential toxicity, as increased levels of ROS can cause oxidative damage to cells.
Orientations Futures
Future research on N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide could focus on its potential use in combination with other chemotherapy drugs for the treatment of cancer. N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide could also be studied for its potential use in the treatment of other diseases characterized by oxidative stress, such as cardiovascular disease and diabetes. Further studies could also investigate the potential toxicity of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide and ways to mitigate its adverse effects.
Méthodes De Synthèse
The synthesis of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide involves the reaction of 3,5-dinitrobenzoyl chloride with 5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazole in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization to obtain N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide in a high yield.
Applications De Recherche Scientifique
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide has been studied for its potential use in cancer research, as NQO1 is overexpressed in many types of cancer cells. N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy drugs. N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide has also been studied for its potential use in neurodegenerative diseases such as Parkinson's and Alzheimer's, as oxidative stress plays a role in the progression of these diseases.
Propriétés
IUPAC Name |
N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O8S/c1-30(27,28)13-4-2-3-9(7-13)15-18-19-16(29-15)17-14(22)10-5-11(20(23)24)8-12(6-10)21(25)26/h2-8H,1H3,(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZOWFQKYSCJNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-Dimethylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2833178.png)
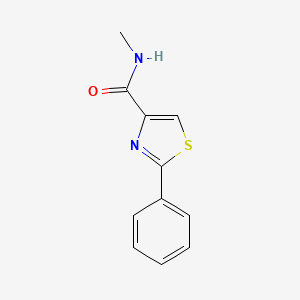
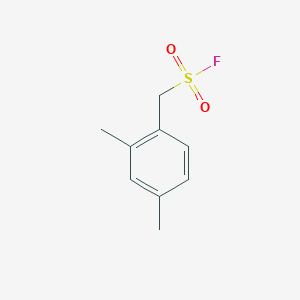
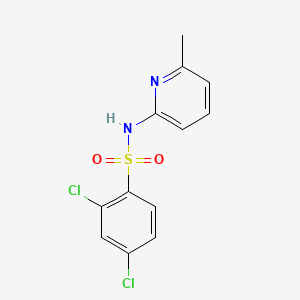
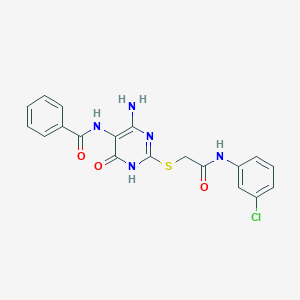
![1-(cyclopropylmethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2833185.png)
![5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)nicotinamide](/img/structure/B2833186.png)
![8,9,10,11-tetrahydro-6H-benzo[4',5']thieno[3',2':5,6]pyrimido[1,2-b]isoquinoline-7,14-dione](/img/structure/B2833190.png)
![2-Cyclopropyl-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2833192.png)
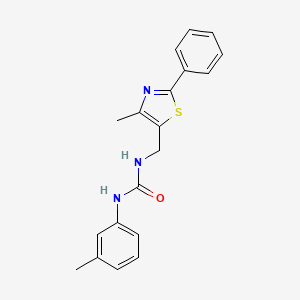
![5,6-Dimethyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2833196.png)
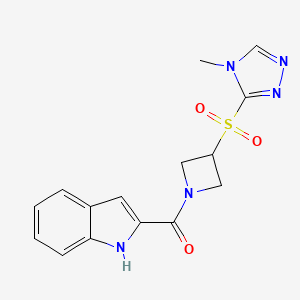
![N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2833198.png)
![(2Z)-6-chloro-2-[(2,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2833201.png)